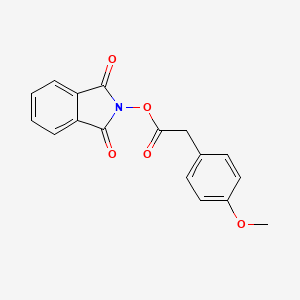![molecular formula C11H21NO3 B13581745 tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13581745.png)
tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate can be synthesized through multiple synthetic routes. One common method involves the reaction of di-tert-butyl dicarbonate with 1-amino-1-(hydroxymethyl)cyclopropane hydrochloride . Another method includes the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide, followed by monohydrolysis and Curtius degradation . These methods typically yield the compound in moderate to high yields under controlled reaction conditions .
Análisis De Reacciones Químicas
tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes . The hydroxymethyl group plays a crucial role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate can be compared with similar compounds such as:
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Similar in structure but differs in the substitution pattern on the cyclopropyl ring.
tert-Butyl 1-(bromomethyl)cyclopropyl carbamate: Contains a bromomethyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
tert-Butyl (1-formylcyclopropyl)carbamate: Contains a formyl group, which affects its chemical properties and reactivity.
These compounds share structural similarities but differ in their functional groups, leading to unique chemical and biological properties .
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[1-(hydroxymethyl)cyclopropyl]ethyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-8(11(7-13)5-6-11)12-9(14)15-10(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,14) |
Clave InChI |
QFSLBIHRHAQJNT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CC1)CO)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
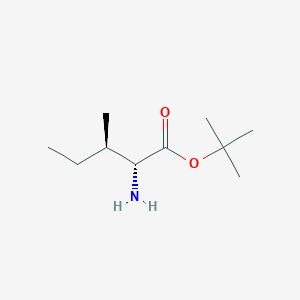
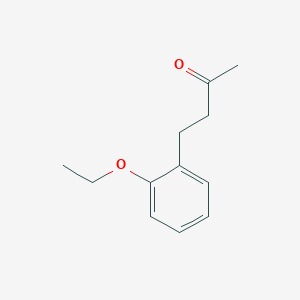
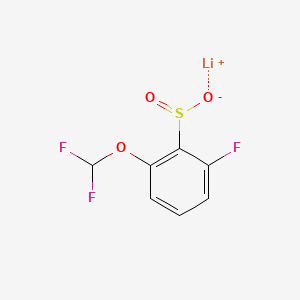
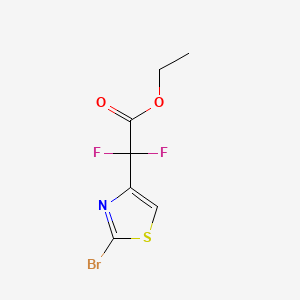
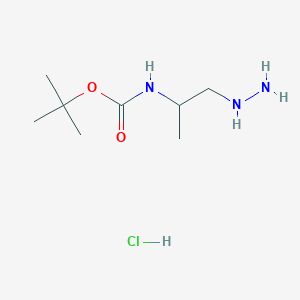

![rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea,cis](/img/structure/B13581696.png)
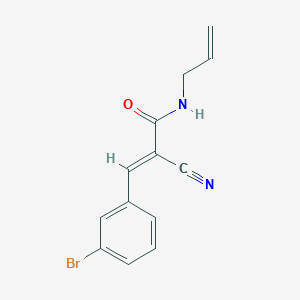
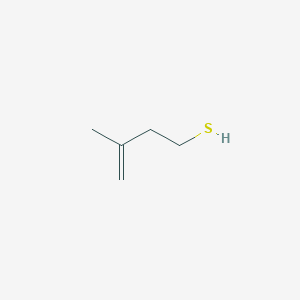
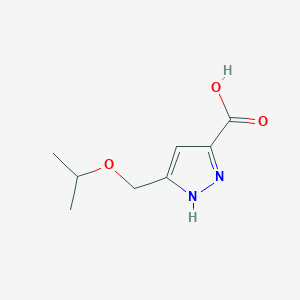
![N-[(1-aminocycloheptyl)methyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13581715.png)
